molecular formula C14H15N3 B1596236 4-Methyl-2-p-tolylazo-phenylamine CAS No. 58010-91-6

4-Methyl-2-p-tolylazo-phenylamine

Cat. No. B1596236
CAS RN: 58010-91-6
M. Wt: 225.29 g/mol
InChI Key: BBVUAJTZGSWJDD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Methyl-2-p-tolylazo-phenylamine is C14H15N3 . The compound has a molecular weight of 225.29 g/mol . The IUPAC name for this compound is 4-methyl-2-[(4-methylphenyl)diazenyl]aniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-2-p-tolylazo-phenylamine include a molecular weight of 225.29 g/mol . The compound has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Application 1: Determination of p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline in Workplace Air

  • Summary of the Application : This research was conducted to develop a method for the simultaneous determination of p-phenylazoaniline (also called 4 aminoazobenzene, AAB) and 2-methyl-4-(2tolylazo)aniline (also called o-aminoazotoluene, AAT) in workplace air for risk assessment .
  • Methods of Application or Experimental Procedures : The AAB and AAT were extracted from the sampler filters by methanol and then analyzed by a high-performance liquid chromatograph equipped with a photodiode array detector . The overall recoveries from spiked samplers were 77−98 and 85−98% for AAB and AAT, respectively .
  • Results or Outcomes : The proposed method enables 4-h personal exposure monitoring of AAB and AAT at concentrations of 21 to 2,000 μg/m 3 for AAB and 10 to 2,000 μg/m 3 for AAT, respectively . The proposed method is useful for estimating worker exposure to AAB and AAT .

Application 2: Dye and Pigment Industries

  • Summary of the Application : 4-Methyl-2-p-tolylazo-phenylamine is an organic compound commonly used in the dye and pigment industries. It’s often used to create vibrant and long-lasting colors.

properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-3-6-12(7-4-10)16-17-14-9-11(2)5-8-13(14)15/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVUAJTZGSWJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341270
Record name 4-Methyl-2-p-tolylazo-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methyl-2-p-tolylazo-phenylamine

CAS RN

58010-91-6
Record name 4-Methyl-2-p-tolylazo-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(P-TOLYLAZO)-P-TOLUIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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